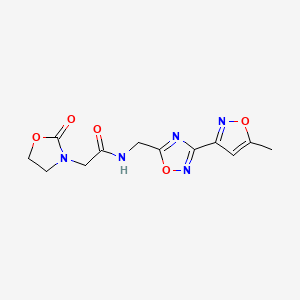

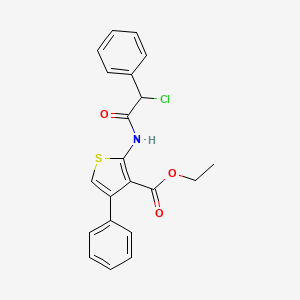

![molecular formula C16H9F3N2O3S B2810205 5-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide CAS No. 866143-86-4](/img/structure/B2810205.png)

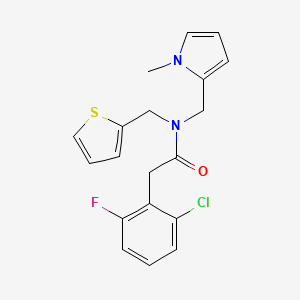

5-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzothiophene ring, which is a type of heterocyclic compound, a nitro group (-NO2), a trifluoromethyl group (-CF3), and an amide group (CONH2). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials available and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene ring, nitro group, trifluoromethyl group, and amide group would each contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, the trifluoromethyl group can be involved in various substitution reactions, and the amide group can participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Stability and Degradation Pathways

- A study by Barchańska et al. (2019) explored the stability and degradation pathways of nitisinone, a compound with a nitro and carboxamide functionality, under various conditions using LC-MS/MS. The research highlighted the formation of stable degradation products, contributing to a better understanding of its behavior and potential risks and benefits in medical applications. This study suggests the importance of investigating the stability and degradation pathways of similar compounds for their safe and effective use Barchańska et al., 2019.

Supramolecular Chemistry Applications

- Cantekin et al. (2012) reviewed the significance of benzene-1,3,5-tricarboxamides (BTAs), highlighting their utility in nanotechnology, polymer processing, and biomedical applications due to their simple structure, ease of access, and self-assembly properties. While this study focuses on BTAs, it underscores the potential of structurally related compounds in supramolecular chemistry and their adaptable nature for various applications Cantekin et al., 2012.

Antitumor Activity of Imidazole Derivatives

- Imidazole derivatives, including those with nitro groups, have been reviewed for their antitumor activity. The study by Iradyan et al. (2009) presents data on compounds that have shown promise in preclinical testing, emphasizing the potential of nitroimidazole derivatives in developing new antitumor drugs. This highlights the broader context of using nitro and imidazole groups in medicinal chemistry for therapeutic purposes Iradyan et al., 2009.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing trifluoromethyl groups, have been found to exhibit numerous pharmacological activities .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets and cause significant changes .

Biochemical Pathways

It’s known that similar compounds can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

It’s known that similar compounds undergo extensive first-pass metabolism in the liver, producing several metabolites .

Result of Action

Similar compounds have been shown to exhibit antibacterial activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N2O3S/c17-16(18,19)10-1-3-11(4-2-10)20-15(22)14-8-9-7-12(21(23)24)5-6-13(9)25-14/h1-8H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLJQEAPRJFGHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

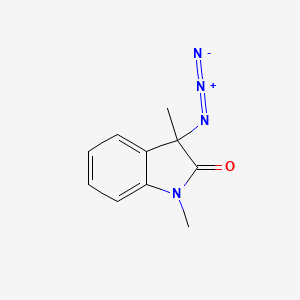

![Isopropyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810123.png)

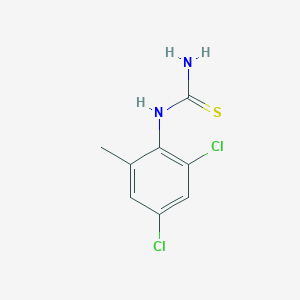

![N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2810126.png)

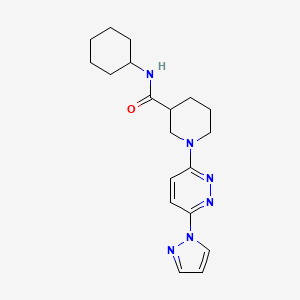

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2810130.png)

![5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2810143.png)

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B2810144.png)